2-(2-Aminoethoxy)-1-cyclopropylethan-1-one
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Overview
Description
2-(2-Aminoethoxy)-1-cyclopropylethan-1-one is an organic compound that features both an amino group and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)-1-cyclopropylethan-1-one typically involves the reaction of cyclopropyl ketone with 2-aminoethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 2-aminoethanol, followed by nucleophilic attack on the cyclopropyl ketone. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)-1-cyclopropylethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Aminoethoxy)-1-cyclopropylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)-1-cyclopropylethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the cyclopropyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar in structure but lacks the cyclopropyl group.
2-(2-Dimethylaminoethoxy)ethanol: Contains a dimethylamino group instead of an amino group
Uniqueness
2-(2-Aminoethoxy)-1-cyclopropylethan-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-(2-aminoethoxy)-1-cyclopropylethanone |
InChI |
InChI=1S/C7H13NO2/c8-3-4-10-5-7(9)6-1-2-6/h6H,1-5,8H2 |
InChI Key |
PMNYMUGGZPNOMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)COCCN |
Origin of Product |
United States |
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